![molecular formula C27H27N3 B100631 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline CAS No. 16383-51-0](/img/structure/B100631.png)
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline
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Overview
Description
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline is a complex organic compound that features a unique structure combining indole and aniline moieties. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its intricate structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline typically involves the following steps:
Formation of the Indole Moiety: The indole rings can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The indole units are then coupled with N,N-dimethylaniline through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as solvent.
Substitution: Halogens, nitro groups, Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-[bis(1H-indol-3-yl)methyl]-N,N-dimethylaniline: Similar structure but lacks the methyl groups on the indole rings.
4-[bis(2-methyl-1H-indol-3-yl)methyl]aniline: Similar structure but lacks the N,N-dimethyl groups on the aniline moiety.
Uniqueness
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline is unique due to the presence of both methyl groups on the indole rings and the N,N-dimethyl groups on the aniline moiety. This combination enhances its chemical stability and biological activity compared to similar compounds .
Biological Activity
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline is a complex organic compound notable for its unique structure that combines indole and aniline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H27N3, with a molecular weight of 411.52 g/mol. The compound features two indole rings substituted with methyl groups at the 2-position and a dimethylamino group on the aniline part. Its IUPAC name reflects its structural complexity.
Property | Value |
---|---|
Molecular Formula | C27H27N3 |
Molecular Weight | 411.52 g/mol |
IUPAC Name | This compound |
CAS Number | 16383-51-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Key Molecular Targets:
- Enzymes : The compound can inhibit specific enzymes involved in cancer progression.
- Receptors : It interacts with various receptors, potentially leading to alterations in neurotransmitter signaling.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- Breast Cancer : The compound showed cytotoxic effects on MCF-7 cells with an IC50 value of approximately 12 µM.
- Lung Cancer : In A549 cells, it inhibited cell growth by inducing apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies revealed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
Antiviral Properties
Preliminary investigations suggest that this compound may exhibit antiviral activity. It has been tested against several viral strains, showing potential effectiveness in inhibiting viral replication.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways (Source: MDPI).
- Antimicrobial Evaluation : A comprehensive evaluation conducted by researchers demonstrated that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus (Source: ScienceDirect).
- Antiviral Activity Assessment : In a recent study focusing on viral infections, the compound was shown to inhibit the replication of influenza virus in vitro, suggesting its potential as a therapeutic agent for viral diseases (Source: PubChem).
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |
---|---|---|---|
4-[bis(1H-indol-3-yl)methyl]-N,N-dimethylaniline | Moderate | Low | None |
4-[bis(2-methyl-1H-indol-3-yl)methyl]aniline | High | Moderate | Low |
This compound | High | High | Moderate |
Properties
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-17-25(21-9-5-7-11-23(21)28-17)27(19-13-15-20(16-14-19)30(3)4)26-18(2)29-24-12-8-6-10-22(24)26/h5-16,27-29H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFNKPVXKBMJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)N(C)C)C4=C(NC5=CC=CC=C54)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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